

# Spectroscopic Profile of Methyl Chloroglyoxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl chloroglyoxylate*

Cat. No.: *B108312*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl chloroglyoxylate** (CAS No. 5781-53-3), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.

## Introduction

**Methyl chloroglyoxylate**, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is a reactive organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Accurate and reliable spectroscopic data is crucial for its identification, quality control, and for monitoring chemical reactions in which it is a participant. This guide summarizes the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for this compound.

## Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **methyl chloroglyoxylate**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.99	Singlet	-OCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl Chloroglyoxylate**.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
54.5	-OCH <sub>3</sub>
155.1	C=O (ester)
162.7	C=O (acid chloride)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl Chloroglyoxylate**.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2963	C-H stretch	Methyl (-CH <sub>3</sub> )
1788	C=O stretch	Acid Chloride (COCl)
1749	C=O stretch	Ester (-COOCH <sub>3</sub> )
1439	C-H bend	Methyl (-CH <sub>3</sub> )
1236	C-O stretch	Ester (-COOCH <sub>3</sub> )
845	C-Cl stretch	Acid Chloride (C-Cl)

Table 3: Key Infrared Absorption Bands for **Methyl Chloroglyoxylate**.

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of **methyl chloroglyoxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural confirmation of **methyl chloroglyoxylate**.

Materials and Equipment:

- **Methyl chloroglyoxylate** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Varian A-60 or equivalent)[\[1\]](#)

Procedure:

- Sample Preparation: A solution of **methyl chloroglyoxylate** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).
- Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to obtain the frequency-domain NMR spectra. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

## Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **methyl chloroglyoxylate** by their vibrational frequencies.

Materials and Equipment:

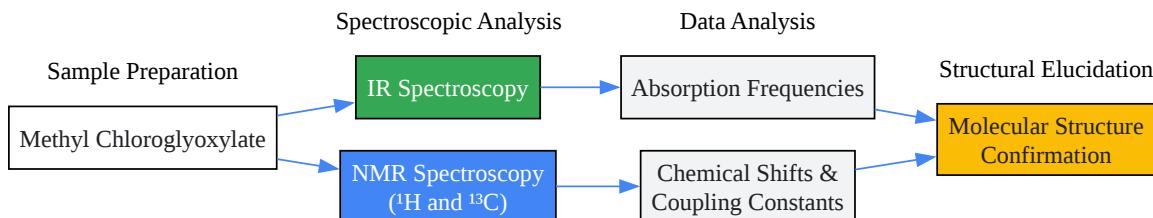
- **Methyl chloroglyoxylate** sample
- Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 or Bruker Tensor 27 FT-IR)[[1](#)]
- Infrared transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Liquid Film Method):

- Sample Preparation: A drop of neat **methyl chloroglyoxylate** is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Spectrum: The sample holder with the prepared salt plates is placed in the beam path of the FTIR spectrometer.
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The acquired spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **methyl chloroglyoxylate**.



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*Spectroscopic analysis workflow for methyl chloroglyoxylate.*

This guide provides essential spectroscopic information for **methyl chloroglyoxylate**, facilitating its use in research and development. The presented data and protocols are fundamental for ensuring the quality and identity of this important chemical reagent.

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## References

- 1. Methyl chloroglyoxylate | C<sub>3</sub>H<sub>3</sub>ClO<sub>3</sub> | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
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